1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The oxadiazole ring is known for its stability and bioactivity, making compounds containing this structure valuable in pharmaceutical research.
The compound can be synthesized through various methods, as documented in scientific literature and patents. It has been characterized for its biological properties and potential therapeutic applications, particularly in the field of neuropharmacology and as a ligand for nicotinic acetylcholine receptors.
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride can be classified as:
The synthesis of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride typically involves the following methods:
The specific conditions for these reactions often involve controlling temperature, solvent choice (such as dimethylformamide), and the use of catalysts like Lewis acids to promote cyclization .
The molecular structure of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride consists of:
The molecular formula is C6H10Cl2N4O, with a molecular weight of approximately 211.08 g/mol. The presence of two hydrochloride groups indicates it forms a salt which enhances its solubility in water.
The compound can participate in various chemical reactions typical for piperazine derivatives and oxadiazoles:
These reactions are often facilitated under acidic or basic conditions depending on the substituents present on the rings. The stability of the oxadiazole ring makes it resistant to hydrolysis under physiological conditions .
The mechanism of action for 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes including pain modulation and neurotransmission.
Research indicates that compounds based on oxadiazole scaffolds can act as ligands for nAChRs, potentially modulating their activity and influencing downstream signaling pathways associated with pain relief and anti-inflammatory effects .
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride has several potential applications:
The synthesis of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride relies on convergent strategies coupling separately constructed piperazine and 1,2,4-oxadiazole intermediates. A common approach involves:
Table 1: Comparison of Synthetic Routes for Oxadiazole-Piperazine Hybrids
Method | Starting Materials | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
Amidoxime Route | Amidoxime, Carboxylic Acid Derivative | T3P, 80°C | 87–97% | Requires activated acids |
Cycloaddition | Nitrile, Hydroxamoyl Chloride | Base (TEA), RT | 50–85% | Competes with side reactions |
Fragment Coupling | 3-(Halomethyl)oxadiazole, Piperazine | K₂CO₃, ACN, Reflux | 70–90% | Low regioselectivity if unprotected |
Critical optimization includes protecting group strategies (tert-butoxycarbonyl, Boc, for piperazine nitrogen) and order of assembly. Late-stage oxadiazole formation minimizes side reactions during piperazine functionalization [1] [8].
The 1,2,4-oxadiazole ring is synthesized via cyclodehydration or cycloaddition:
Activation protocols using CDI or TBTU suppress racemization and improve yields to >95% for sterically hindered acids [1].
Piperazine ring manipulation focuses on C–H functionalization and N-alkylation:
Table 2: Piperazine Functionalization Methods
Strategy | Reagents/Conditions | Selectivity | Yield (%) | Advantage |
---|---|---|---|---|
Photoredox C–H Arylation | Ir(ppy)₃, NaOAc, hv | C2/C5-aryl | 60–85% | No pre-functionalization |
N-Alkylation | K₂CO₃, ACN, 80°C | Mono- vs. bis-alkylation | 70–95% | Scalable |
SnAP Reagents | Bu₃SnCH₂NH-CH₂CH₂NH-Boc, Cu(II) | C2-alkyl/aryl | 50–75% | Access to C-substituted analogs |
Salt formation enhances water solubility and crystallinity:
Table 3: Crystallization Conditions for Dihydrochloride Salt
Solvent System | Acid Source | Crystal Form | Water Solubility (g/L) | Hygroscopicity |
---|---|---|---|---|
Diethyl ether | Anhydrous HCl (g) | Microcrystalline | 5.56 | Low |
2-Propanol + ether | HCl (g) in ether | Needles | 5.63 | Moderate |
Ethanol/water (1:3) | Conc. HCl (aq) | Prisms | 5.53 | Low |
Key Insight: X-ray crystallography confirms protonation at both piperazine nitrogens, with chloride ions stabilizing the crystal lattice via N⁺–H···Cl⁻ bonds [10].
Sustainable methodologies minimize waste and energy use:
Scale-up protocols emphasize continuous flow systems for oxadiazole formation, reducing reaction times from hours to minutes and improving throughput 10-fold [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1